Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that contains a five-membered ring with an oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of cyclopropylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized using amidoxime . The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazole (CDI) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound exhibits biological activities, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antibacterial and antiviral properties.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another member of the oxadiazole family with different regioisomeric structure.
1,2,5-Oxadiazole: Known for its unique chemical properties and applications.
1,3,4-Oxadiazole: Widely studied for its biological activities.
Uniqueness
Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific substitution pattern and the presence of a cyclopropyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-11-7(10)6-8-5(9-12-6)4-2-3-4/h4H,2-3H2,1H3 |
InChI Key |
LQUPWBYLQYBXBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NO1)C2CC2 |
Origin of Product |
United States |
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